

Application Notes and Protocols for CP-10 (S100A8) Immunohistochemistry

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Compound of Interest

Compound Name: CP-10

Cat. No.: B2748079

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Introduction

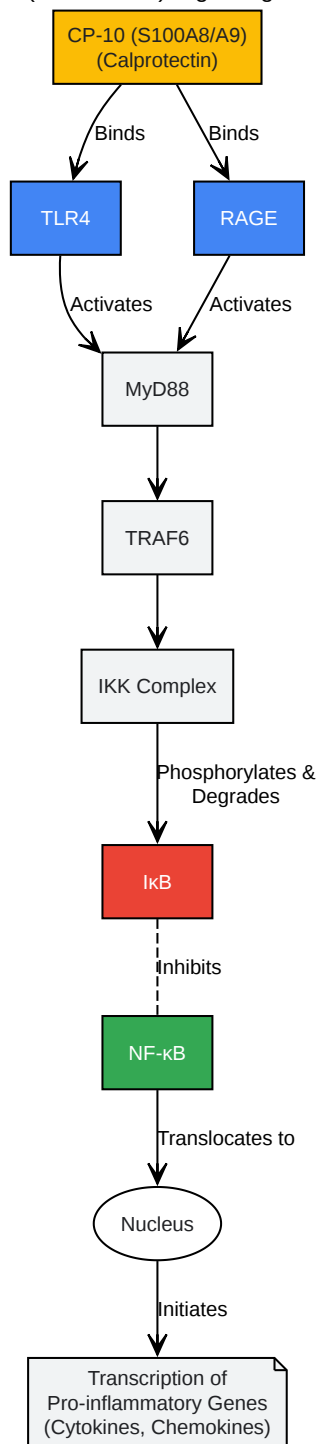
CP-10, also known as S100A8 or calgranulin A, is a calcium-binding protein belonging to the S100 family. It is predominantly expressed in cells of the myeloid lineage, such as neutrophils and monocytes.^[1] **CP-10** typically forms a heterodimer with S100A9 to create calprotectin, a potent antimicrobial and pro-inflammatory mediator. Elevated expression of **CP-10** is observed in a multitude of inflammatory conditions and various cancers, making it a significant biomarker and a potential therapeutic target in drug development. Immunohistochemistry (IHC) is a vital technique for visualizing the expression and localization of **CP-10** within the tissue microenvironment, providing critical insights into its role in disease pathogenesis.

These application notes provide a detailed protocol for the immunohistochemical staining of **CP-10** (S100A8) in formalin-fixed, paraffin-embedded (FFPE) human tissue sections.

Signaling Pathway of CP-10 (S100A8/A9)

CP-10, as part of the S100A8/A9 heterodimer (calprotectin), is released during inflammation and cellular stress. It exerts its pro-inflammatory effects by engaging with pattern recognition receptors such as Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End-products (RAGE). This interaction triggers downstream signaling cascades, leading to the activation of the transcription factor NF-κB, which in turn upregulates the expression of various inflammatory cytokines and chemokines.

CP-10 (S100A8/A9) Signaling Pathway

[Click to download full resolution via product page](#)Caption: **CP-10** (S100A8/A9) signaling cascade.

Experimental Protocol: Immunohistochemistry for CP-10 (S100A8)

This protocol is intended for the chromogenic detection of human **CP-10** (S100A8) in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials and Reagents

- FFPE tissue sections (4-5 μ m) on positively charged slides
- Xylene or a xylene substitute
- Ethanol (100%, 95%, 70%)
- Deionized water (dH₂O)
- Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate Buffer, pH 6.0 or Tris-EDTA Buffer, pH 9.0)
- Hydrogen Peroxide (3%)
- Blocking Buffer (e.g., 10% Normal Goat Serum in PBS)
- Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS)
- Primary Antibody: Rabbit polyclonal to S100A8 or a validated monoclonal antibody.
- Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG
- DAB (3,3'-Diaminobenzidine) substrate kit
- Hematoxylin counterstain
- Mounting Medium

Procedure

- Deparaffinization and Rehydration:

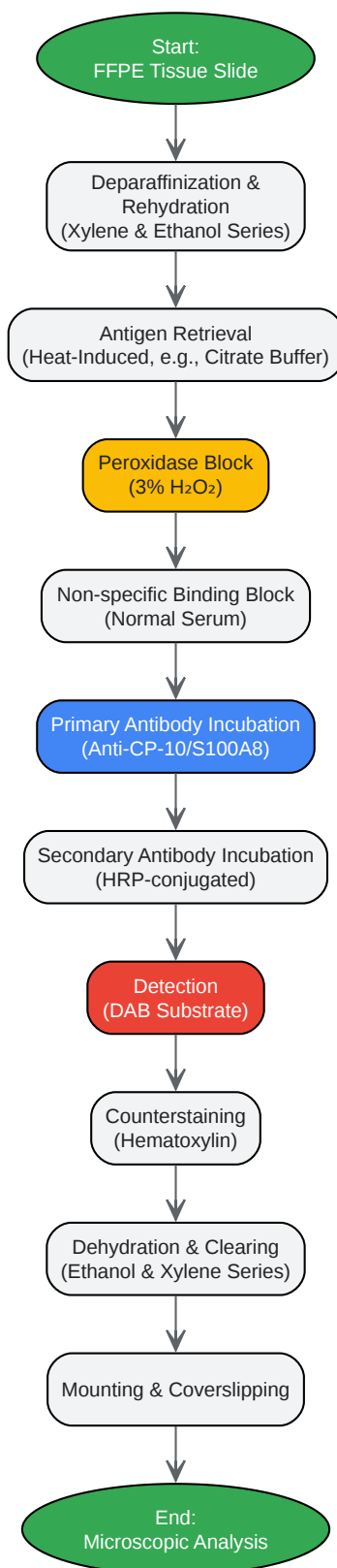
1. Bake slides at 60°C for 30-60 minutes.
 2. Immerse slides in two changes of xylene for 5 minutes each.
 3. Rehydrate through graded ethanol series: 100% (2x, 3 min each), 95% (1x, 3 min), 70% (1x, 3 min).
 4. Rinse in dH₂O for 5 minutes.
- Antigen Retrieval:
 - Heat-Induced Epitope Retrieval (HIER): This is the most common method.[\[2\]](#)[\[3\]](#)[\[4\]](#)
 1. Immerse slides in pre-heated Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0).
 2. Heat in a microwave, pressure cooker, or water bath at 95-100°C for 10-20 minutes.
 3. Allow slides to cool in the buffer for 20-30 minutes at room temperature.
 4. Rinse slides in dH₂O, then in PBS/TBS.
 - Blocking Endogenous Peroxidase:
 1. Incubate sections in 3% hydrogen peroxide in methanol or PBS for 10-15 minutes to quench endogenous peroxidase activity.
 2. Rinse with PBS/TBS three times for 5 minutes each.
 - Blocking Non-Specific Binding:
 1. Incubate sections with Blocking Buffer (e.g., 10% normal serum from the species of the secondary antibody) for 30-60 minutes at room temperature in a humidified chamber.
 - Primary Antibody Incubation:
 1. Drain blocking buffer from slides (do not rinse).

2. Dilute the primary anti-S100A8 antibody in PBS/TBS with 1% BSA. A starting dilution of 0.1-1 µg/mL is recommended for polyclonal antibodies; optimization is required.[\[5\]](#)
 3. Apply the diluted primary antibody to the sections and incubate overnight at 4°C in a humidified chamber.
- Secondary Antibody Incubation:
 1. Rinse slides with PBS/TBS three times for 5 minutes each.
 2. Apply the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions.
 3. Incubate for 30-60 minutes at room temperature in a humidified chamber.
 - Detection:
 1. Rinse slides with PBS/TBS three times for 5 minutes each.
 2. Prepare the DAB substrate solution according to the manufacturer's instructions.
 3. Apply the DAB solution to the sections and incubate for 2-10 minutes, or until a brown precipitate is visible under a microscope.
 4. Stop the reaction by rinsing the slides with dH₂O.
 - Counterstaining:
 1. Immerse slides in Hematoxylin for 30 seconds to 2 minutes to stain the cell nuclei.
 2. "Blue" the sections by rinsing in running tap water.
 - Dehydration and Mounting:
 1. Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).
 2. Clear in two changes of xylene.
 3. Apply a drop of mounting medium and place a coverslip.

Quantitative Data Summary

Step	Reagent/Parameter	Concentration/Setting	Incubation Time	Temperature
Deparaffinization	Baking	N/A	30-60 min	60°C
Xylene	100%	2 x 5 min	Room Temp	Room Temp
Ethanol	100%, 95%, 70%	3 min each	Room Temp	
Antigen Retrieval	Sodium Citrate Buffer	10 mM, pH 6.0	10-20 min	95-100°C
Peroxidase Block	Hydrogen Peroxide	3%	10-15 min	Room Temp
Blocking	Normal Goat Serum	10% in PBS/TBS	30-60 min	Room Temp
Primary Antibody	Anti-S100A8 (polyclonal)	0.1-1 µg/mL	Overnight	4°C
Secondary Antibody	HRP-conjugated	Manufacturer's dilution	30-60 min	Room Temp
Detection	DAB Substrate	As per kit	2-10 min	Room Temp
Counterstain	Hematoxylin	Ready-to-use	0.5-2 min	Room Temp

Experimental Workflow Diagram



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